Melting Point Distinction from the Tetrazole Intermediate Counterpart
The melting point of trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide (108–109.5 °C) is significantly higher than that of its closest synthetic neighbor, trans-5-(4-chlorobutyl)-1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazole (102–103 °C) . This 6 °C difference, observed in the same solvent systems (chloroform/dichloromethane), reflects the divergent crystal packing imposed by the amide versus tetrazole functional group. For analytical reference standard qualification, this thermal behavior directly impacts differential scanning calorimetry (DSC) purity assessment and provides an orthogonal identification parameter that prevents misassignment during co-elution in chromatographic purity methods.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 108–109.5 °C |
| Comparator Or Baseline | trans-5-(4-Chlorobutyl)-1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazole (CAS 98454-50-3): 102–103 °C |
| Quantified Difference | Δ 6 °C higher |
| Conditions | White solid / white needles; solubility in chloroform and dichloromethane |
Why This Matters
A clear melting point distinction enables unambiguous identity confirmation when multiple cilostazol intermediates are present in the same analytical workflow, preventing costly batch rejection due to reference standard misidentification.
